2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core.
Introduction of the Piperazine Group:
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both dimethyl groups and the piperazine ring
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-4-5-16(2)19(14-15)25(23,24)20-17-6-8-18(9-7-17)22-12-10-21(3)11-13-22/h4-9,14,20H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKEPFNKKJBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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